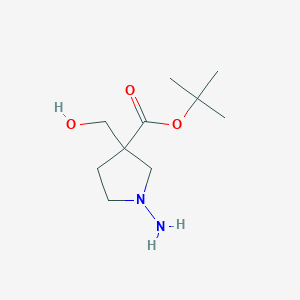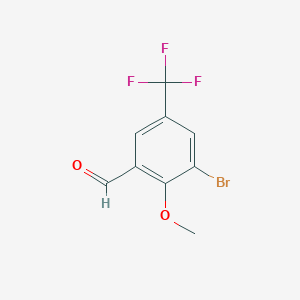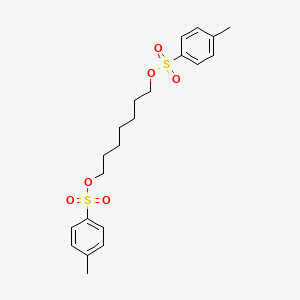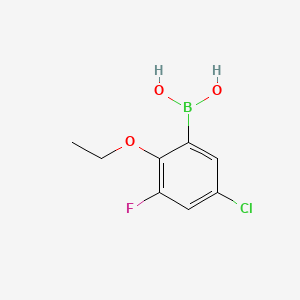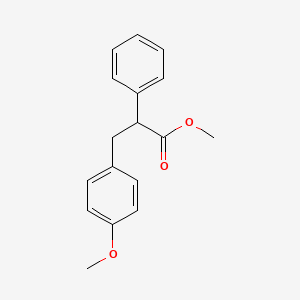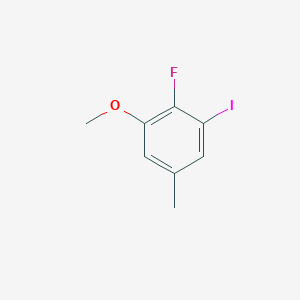
Methyl 6-fluoro-4-methoxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-fluoro-4-methoxynicotinate is an organic compound with the molecular formula C8H8FNO3. It is a derivative of nicotinic acid and belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the nicotinate ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-methoxynicotinate typically involves the esterification of 6-fluoro-4-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
化学反应分析
Types of Reactions
Methyl 6-fluoro-4-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-fluoro-4-methoxynicotinic acid.
Reduction: 6-fluoro-4-methoxynicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-fluoro-4-methoxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 6-fluoro-4-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
Methyl 6-methoxynicotinate: Similar structure but lacks the fluorine atom.
Methyl 4-methoxynicotinate: Similar structure but lacks the fluorine atom at the 6th position.
Methyl nicotinate: Lacks both the fluorine and methoxy groups.
Uniqueness
Methyl 6-fluoro-4-methoxynicotinate is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity, while the methoxy group improves its solubility and stability.
属性
分子式 |
C8H8FNO3 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC 名称 |
methyl 6-fluoro-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 |
InChI 键 |
IEMJMNFFOGIJNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


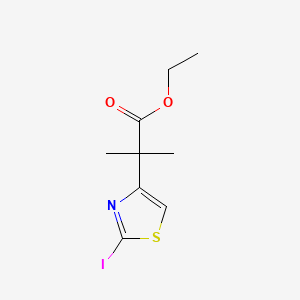

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

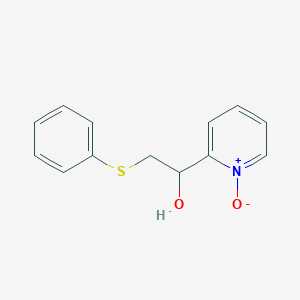
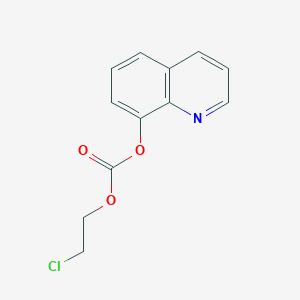
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
